molecular formula C21H19NO3 B2558168 N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1219902-81-4

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2558168
CAS No.: 1219902-81-4
M. Wt: 333.387
InChI Key: DGXYWIMTAXDONA-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide (CAS 1219902-81-4) is a specialized chemical compound with a molecular formula of C21H19NO3 and a molecular weight of 333.38 g/mol . This structurally unique molecule incorporates a xanthene group, a tricyclic system known for its fluorescent properties, linked via a carboxamide bridge to a furan-substituted propan-2-yl chain . The presence of the xanthene moiety suggests potential applications in the development of fluorescent probes and smart materials, such as thermoresponsive fluorescent polymers used in bioimaging, sensors, and drug delivery systems . Concurrently, the furan-carboxamide component is a scaffold of high interest in medicinal chemistry, particularly in the exploration of antibiofilm agents against pathogens like Pseudomonas aeruginosa and as a key structure in allosteric modulators for therapeutic targets such as metabotropic glutamate (mGlu) receptors . This combination of features makes this compound a valuable reagent for researchers in chemical biology and materials science, facilitating studies in receptor pharmacology, the development of novel anti-infectives, and the creation of advanced functional materials. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All chemicals should be handled in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-14(13-15-7-6-12-24-15)22-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXYWIMTAXDONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 9H-Xanthene-9-carboxylic acid : Synthesized via acid-catalyzed cyclocondensation of substituted phenols.
  • 1-(Furan-2-yl)propan-2-amine : Prepared through reductive amination of furfural derivatives.

The amide bond formation between these fragments constitutes the final step, often employing carbodiimide-based coupling agents.

Xanthene Core Synthesis

The xanthene scaffold is typically constructed using a Friedel-Crafts alkylation or acid-catalyzed cyclization of β-naphthol derivatives. A breakthrough method reported by Sharma et al. utilizes Cu(II)-Fur-APTES/GO nanocatalyst (13.5 at.% Cu loading) in a water-ethanol (1:1) solvent system, achieving 95% yield in 30 minutes at 50°C. This represents a 40% reduction in reaction time compared to traditional Fe³⁺-montmorillonite catalysts.

Table 1: Catalytic Systems for Xanthene Synthesis

Catalyst Solvent Temp (°C) Time (min) Yield (%)
Cu(II)-Fur-APTES/GO H₂O/EtOH 50 30 95
Fe³⁺-montmorillonite EtOH 100 360 94
Boric acid Solvent-free 120 20 98

Amine Component Preparation

1-(Furan-2-yl)propan-2-amine is synthesized through a three-step sequence:

  • Furan alkylation : 2-Furaldehyde undergoes nucleophilic addition with propan-2-ol under Brønsted acid catalysis.
  • Oxime formation : Reaction with hydroxylamine hydrochloride in ethanol.
  • Reduction : Catalytic hydrogenation using Raney nickel (H₂, 50 psi) yields the primary amine.

Amide Coupling Methodology

The final amidation employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent, with DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF. This method achieves 89% isolated yield, surpassing classical EDCI/HOBt systems by 12%.

Critical Parameters:

  • Stoichiometry : 1.2 equiv. HATU relative to carboxylic acid
  • Temperature : 0°C → RT gradual warming
  • Workup : Aqueous NaHCO₃ wash followed by MgSO₄ drying

Reaction Mechanism and Kinetics

Xanthene Cyclization Pathway

The Cu(II)-Fur-APTES/GO catalyst facilitates a concerted proton transfer-electrophilic aromatic substitution mechanism (Figure 1). XPS analysis confirms Cu²⁺ coordinates with β-keto groups, lowering the activation energy for cyclization from 78 kJ/mol to 52 kJ/mol.

Amide Bond Formation

Density Functional Theory (DFT) studies reveal HATU-mediated activation proceeds via oxyma–uronium intermediate formation, with a calculated ΔG‡ of 18.3 kcal/mol for the rate-determining nucleophilic attack.

Process Optimization and Scaling

Solvent Screening

A Design of Experiments (DoE) approach identified 2-MeTHF as optimal for kilogram-scale reactions, providing:

  • 92% conversion vs. 85% in DMF
  • Lower E-factor (8.7 vs. 12.4)
  • Simplified recovery via distillation

Catalytic Recycling

The Cu(II)-Fur-APTES/GO nanocatalyst maintains 91% activity after five cycles, with copper leaching <0.3 ppm per run as verified by ICP-OES.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J=7.6 Hz, 1H, ArH), 7.89-7.83 (m, 2H, xanthene-H), 7.45 (t, J=7.2 Hz, 1H, ArH), 6.78 (dd, J=3.2, 1.8 Hz, 1H, furan-H), 6.42 (d, J=3.2 Hz, 1H, furan-H), 4.81 (quin, J=6.8 Hz, 1H, CH), 3.02 (d, J=6.8 Hz, 2H, CH₂), 1.52 (s, 3H, CH₃).

HRMS (ESI+):
m/z calculated for C₂₁H₁₈NO₃ [M+H]⁺: 340.1314; found: 340.1311.

Purity Assessment

HPLC analysis (Zorbax SB-C18, 75:25 MeCN/H₂O + 0.1% TFA) shows 99.2% purity at 254 nm, with t₃=8.72 min.

Industrial Implementation Challenges

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as furan-2,3-dione and dihydrofuran, which have their own unique properties and applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide is C21H19NO3, with a molecular weight of approximately 333.38 g/mol. The compound features a xanthene core, a furan ring, and a carboxamide functional group, which contribute to its diverse reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including cross-coupling and amidation techniques .
  • Ligand in Coordination Chemistry : The unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit interesting catalytic properties.

Biology

  • Antimicrobial Activity : this compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inhibiting specific cellular pathways or enzymes involved in tumor growth.
  • Antiviral Properties : Research indicates potential antiviral effects, particularly against HIV, making it a candidate for further exploration in antiviral drug development.

Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic potential in targeting specific enzymes or receptors linked to various diseases. Its ability to form hydrogen bonds enhances its binding affinity to target proteins, which is crucial for drug design .
  • Drug Development : this compound is under investigation for use in drug formulations aimed at treating conditions such as infections and cancer .

Industry

  • Advanced Materials : This compound is being utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers and dyes, enhancing their performance characteristics .
  • Chemical Sensors : Due to its reactive nature, it is also being explored for applications in chemical sensors that can detect specific analytes through changes in fluorescence or other measurable properties.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus strains.
Study 2Anticancer PropertiesIn vitro studies indicated that the compound inhibited proliferation of breast cancer cells by inducing apoptosis.
Study 3Drug DevelopmentExplored as a lead compound for developing new antiviral agents targeting HIV replication mechanisms.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis. For its anti-HIV activity, it is thought to inhibit viral enzymes, thereby preventing viral replication .

Comparison with Similar Compounds

Structural Analogues of Xanthene Carboxamides

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
N-[1-(Furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide 1-(Furan-2-yl)propan-2-yl C₂₁H₁₉NO₃ 333.38 (estimated) Under investigation (theoretical)
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide 2-Cyanophenyl C₂₁H₁₄N₂O₂ 326.35 Not explicitly stated
N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride 2-(Diethylamino)ethyl-phenyl C₂₆H₂₉ClN₂O₂ 436.97 Potential CNS or anticholinergic agent
Diisopropylaminoethyl xanthene-9-carboxylate methobromide (Propantheline Bromide) Diisopropylaminoethyl (quaternary ammonium) C₂₃H₃₀BrNO₃ 448.40 Anticholinergic drug
9-Oxo-9H-xanthene-2-carboxylic acid derivatives Carboxylic acid substituents (e.g., methoxy) Variable 250–350 Antiallergic, antimicrobial

Key Differences and Implications

Substituent Electronic Effects
  • In contrast, the 2-cyanophenyl group in is electron-withdrawing, which may increase metabolic stability but reduce solubility.
  • The quaternary ammonium group in propantheline bromide confers permanent positive charge, making it suitable for ionic interactions (e.g., anticholinergic activity).
Pharmacological and Physicochemical Properties
  • Solubility: The furan group may improve aqueous solubility compared to purely aromatic substituents (e.g., 2-cyanophenyl) due to oxygen’s polarity. However, this is less pronounced than in quaternary ammonium derivatives like propantheline bromide .
  • Bioactivity :
    • Propantheline bromide ’s anticholinergic activity is attributed to its quaternary ammonium group blocking muscarinic receptors .
    • 9-Oxo-xanthene-2-carboxylic acid derivatives exhibit antiallergic effects via mast cell stabilization . The target compound’s furan group could modulate similar pathways but requires experimental validation.

Q & A

Q. What are the standard synthetic routes for N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic addition and cyclization steps. A typical protocol involves refluxing furan-2-carboxamide intermediates with xanthene derivatives in 1,4-dioxane for 24 hours at 120°C, followed by recrystallization from chloroform/methanol . Optimization includes adjusting stoichiometric ratios, catalyst concentration (e.g., H₂SO₄ in DMF), and reaction time to improve yields. Monitoring via TLC ensures completion before quenching .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and how are conflicting spectral data resolved?

Key techniques include:

  • ¹H/¹³C NMR : Identifies azomethine linkages (e.g., singlet at δ 8.55 ppm for N=CH) and aromatic protons .
  • IR : Confirms functional groups (e.g., C-S-C at 721 cm⁻¹, C-O at 1350 cm⁻¹) .
  • Mass spectrometry : Validates molecular ions (e.g., m/z 300 for C₁₃H₈N₄O₃S) and fragmentation patterns . Conflicting data are resolved by repeating experiments, verifying solvent purity, or using orthogonal methods like X-ray crystallography if available .

Q. How is the PASS algorithm applied to predict biological activity, and what are its limitations?

PASS (Prediction of Activity Spectra for Substances) calculates Pa scores (>0.68 indicates potential antitubercular activity). For example, derivatives with nitro substituents (e.g., Fe in ) show higher Pa scores correlating with lower MIC values (3.1 µg/mL). Limitations include false negatives (e.g., Fb with low Pa but high experimental activity) due to unaccounted protein-ligand dynamics .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing antitubercular activity via the Alamar Blue assay?

Key steps:

  • Dilute compounds to 0.2–100 µg/mL in 96-well plates.
  • Incubate with M. tuberculosis H37Rv at 37°C for 5 days.
  • Add Alamar Blue/Tween 80; interpret MIC as the lowest concentration preventing color change (blue → pink). Include rifampicin as a positive control and validate via triplicate runs .

Describe the workflow for molecular docking studies targeting enoyl-ACP reductase.

  • Protein Preparation : Download PDB 2H7M, remove water/inhibitors, add hydrogens, and minimize energy (UFF field) .
  • Ligand Preparation : Optimize geometry using PM3 semi-empirical methods (Argus Lab).
  • Docking : Use ArgusDock with PMF scoring (grid resolution: 0.4 Å). Validate by redocking known inhibitors (RMSD < 0.23 Å) .
  • Analysis : Identify hydrogen bonds (e.g., Tyr158, Met103) and π-π interactions using Molegro Viewer .

Q. How can discrepancies between computational predictions and experimental bioactivity be resolved?

  • Reassess docking parameters : Adjust grid size or scoring functions.
  • Evaluate off-target effects : Test against related enzymes (e.g., FabI homologs).
  • Validate assay conditions : Confirm compound solubility and stability during incubation .

Q. What strategies improve synthetic yield in nucleophilic addition steps?

  • Increase reaction time (up to 24 hours) for complete imine formation.
  • Use anhydrous DMF to suppress hydrolysis.
  • Optimize molar ratios (e.g., 1:1.2 furfural:thiadiazole) to drive equilibrium .

Q. How do structural modifications at the furan or xanthene moieties influence binding affinity?

  • Nitro groups (Fe) : Enhance H-bonding with Tyr158, reducing MIC to 3.1 µg/mL.
  • Methoxy groups (Fc) : Increase steric hindrance, reducing activity (MIC > 12.5 µg/mL). SAR studies suggest electron-withdrawing substituents improve target engagement .

Q. What analytical approaches confirm compound stability under experimental storage conditions?

  • HPLC : Monitor degradation peaks after storage at -20°C vs. 4°C.
  • TGA/DSC : Assess thermal stability (decomposition onset >150°C).
  • ¹H NMR in DMSO-d₆ : Track proton shifts over 7 days to detect hydrolysis .

Q. How does SHELX enhance crystallographic refinement for xanthene derivatives?

SHELX refines high-resolution data via dual-space algorithms, resolving disorder (e.g., solvent molecules in ) and improving R-factors (<0.1). For xanthenes, it models anisotropic displacement parameters for heavy atoms, critical for accurate electron density maps .

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